molecular formula C20H24FN3O3S B2391207 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide CAS No. 897613-45-5

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide

Cat. No.: B2391207
CAS No.: 897613-45-5
M. Wt: 405.49
InChI Key: PWAVXXHOAZUGSA-UHFFFAOYSA-N
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Description

“N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide” is a chemical compound. It is related to a class of compounds that have been studied for their inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) .


Molecular Structure Analysis

The structure of this compound is related to a series of analogues that have been studied for their structure-activity relationship . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Synthesis and Antibacterial Activities

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide and its derivatives have been studied for their synthesis methods and antibacterial activities. The research into piperazine derivatives, such as the synthesis of novel compounds through connection reactions, has highlighted their potential in combating bacterial infections. Notably, certain derivatives exhibit significant antibacterial effectiveness against various strains, demonstrating the compound's relevance in developing new antibacterial agents (Wu Qi, 2014).

Neurotransmitter Receptor Study with PET

The compound's structure has been utilized in the development of radiolabeled antagonists for studying neurotransmitter receptors, such as the 5-HT1A receptors, using positron emission tomography (PET). This application is crucial for understanding serotonergic neurotransmission in both animal models and humans, aiding in the exploration of psychiatric and neurological disorders (A. Plenevaux et al., 2000).

Dopamine Receptor Affinity

Investigations into the structural variations of benzamide PB12, a potent dopamine D(4) receptor ligand, led to the discovery of derivatives with moderate D(3) receptor affinity. This research is pivotal for developing targeted therapies for neurological disorders, showcasing the compound's versatility in modulating dopamine receptors (M. Leopoldo et al., 2002).

Development of Adenosine Receptor Antagonists

The creation of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the identification of potent adenosine A2B receptor antagonists, with certain derivatives showing subnanomolar affinity and high selectivity. This research contributes to the understanding and potential treatment of conditions associated with adenosine receptors (T. Borrmann et al., 2009).

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16-5-4-6-17(15-16)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAVXXHOAZUGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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